Melamine

Catalog No.
S534921
CAS No.
108-78-1
M.F
C3H6N6
C3N3(NH2)3
M. Wt
126.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melamine

CAS Number

108-78-1

Product Name

Melamine

IUPAC Name

1,3,5-triazine-2,4,6-triamine

Molecular Formula

C3H6N6
C3N3(NH2)3

Molecular Weight

126.12 g/mol

InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)

InChI Key

JDSHMPZPIAZGSV-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Very slightly sol in hot alc; insol in ether
Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride
In water, 3.23X10+3 mg/L at 20 °C
3.24 mg/mL at 20 °C
Solubility in water: poor

Synonyms

1,3,5-triazine-2,4,6-triamine, 2,4,6-triamino-s-triazine, melamine, melamine bis(oxymethyl)phosphonic acid salt, melamine oxalate (1:1), melamine phosphate, melamine sulfate (1:1), melamine sulfate (1:2), melamine sulfate (2:1), dihydrate, melamine sulfate (4:1), tetrahydrate, melamine sulfite (1:1), melamine sulfite (2:1), dihydrate, melamine sulfite (2:1), tetrahydrate, melaminium acetate acetic acid solvate, melaminium citrate

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N

The exact mass of the compound Melamine is 126.0654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.03 mvery slightly sol in hot alc; insol in ethersparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloridein water, 3.23x10+3 mg/l at 20 °c3.24 mg/ml at 20 °csolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of triamino-1,3,5-triazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Melamine (1,3,5-Triazine-2,4,6-triamine) is a nitrogen-rich (66% by mass) heterocyclic aromatic compound characterized by its rigid 1,3,5-triazine core and three primary amine groups. In industrial procurement, it is primarily valued for its high thermal stability, sublimating at approximately 300–350°C before undergoing highly endothermic decomposition [1]. Its molecular architecture provides six reactive sites for condensation reactions, making it a critical building block for advanced thermosetting resins, halogen-free flame retardants, and nitrogen-doped carbon precursors [2]. Unlike simpler nitrogenous bulk chemicals, melamine's combination of high cross-linking potential and extreme heat absorption dictates its selection in high-performance materials.

Buyers often attempt to substitute melamine with lower-cost nitrogenous compounds like urea or dicyandiamide (DCDA) to reduce formulation costs. However, generic substitution fails because urea lacks the rigid triazine ring, resulting in significantly lower cross-linking density, poor moisture resistance, and inferior surface hardness in resin applications[1]. In flame retardant applications, dicyandiamide exhibits lower thermal stability and fails to provide the massive endothermic heat-sink effect (absorbing approximately 1,000 J/g during sublimation and decomposition) that melamine delivers [2]. Consequently, substituting melamine compromises both the structural integrity of thermosets in humid environments and the high-temperature processing windows required for engineering plastics.

Cross-Linking Density and Moisture Resistance

In the formulation of formaldehyde-based resins, melamine significantly outperforms urea due to its molecular structure. Melamine's triazine ring provides six reactive sites for cross-linking, forming a highly dense, rigid polymer network, whereas urea forms linear or lightly branched networks with fewer cross-linking sites [1]. This structural difference translates directly to performance: melamine-formaldehyde (MF) and melamine-urea-formaldehyde (MUF) resins maintain bond stability under continuous moisture and heat, whereas standard urea-formaldehyde (UF) resins degrade and lose structural integrity in humid environments[2].

Evidence DimensionReactive cross-linking sites per molecule
Target Compound DataMelamine: 6 reactive sites via the triazine ring
Comparator Or BaselineUrea: Fewer reactive sites, forming linear/lightly branched networks
Quantified DifferenceMelamine enables highly cross-linked 3D networks, yielding superior water resistance and hardness compared to urea's moisture-sensitive bonds.
ConditionsCondensation polymerization with formaldehyde for wood adhesives and coatings.

Procurement teams must specify melamine or MUF blends for any exterior, marine, or high-humidity wood and laminate products where standard UF resins will fail.

Endothermic Heat Sink Capacity for Flame Retardancy

Melamine is highly differentiated from other nitrogen-based flame retardants like dicyandiamide by its extreme thermal behavior. At approximately 300–350°C, melamine undergoes sublimation and ring-opening, functioning as a massive heat sink that absorbs approximately 1,000 J/g (or ~470 kcal/mole during full decomposition) [1]. This endothermic process cools the surrounding polymer matrix and dilutes combustible gases with inert nitrogen and ammonia. In contrast, dicyandiamide has a lower combustion resistance and lacks this high-capacity endothermic cooling effect, making it less effective in achieving UL 94 V-0 ratings in high-temperature engineering plastics [2].

Evidence DimensionEndothermic heat absorption during thermal degradation
Target Compound DataMelamine: ~1,000 J/g absorbed during sublimation/ring-opening at 300–350°C
Comparator Or BaselineDicyandiamide: Lower thermal stability and significantly lower heat-sink capacity
Quantified DifferenceMelamine provides a massive endothermic cooling effect (~470 kcal/mole total) that dicyandiamide cannot match, enabling survival in high-temperature extrusion.
ConditionsThermal degradation during combustion or high-temperature polymer extrusion (e.g., PA6 at 250-280°C).

Essential for formulators needing halogen-free flame retardants that can withstand high-shear, high-temperature extrusion processes without premature degradation.

Conversion Yield to g-C3N4

For the synthesis of g-C3N4 photocatalysts, melamine is a vastly superior precursor compared to urea in terms of material retention. Because melamine is an intermediate in the thermal polymerization pathway, using it directly bypasses the massive gas loss associated with urea condensation. Melamine achieves a conversion efficiency of approximately 40% to g-C3N4, whereas urea suffers from extremely low yields (often <10%) due to its role as a pore-forming agent that releases large volumes of ammonia and CO2 [1]. While urea can produce higher surface area, melamine provides the structural integrity and yield necessary for scalable production [2].

Evidence DimensionConversion efficiency/yield to g-C3N4
Target Compound DataMelamine: ~40% conversion efficiency
Comparator Or BaselineUrea: Very low yield (<10%), massive precursor loss during calcination
Quantified DifferenceMelamine provides a >4x higher mass yield of final g-C3N4 product compared to urea under standard thermal polymerization conditions.
ConditionsThermal polymerization in a muffle furnace at 450–550°C.

For industrial scale-up of g-C3N4 materials, melamine drastically reduces precursor waste and production costs compared to urea.

High-Moisture Wood Adhesives (MUF/MF)

Directly following from its high cross-linking density (6 reactive sites), melamine is the critical additive or primary base for Melamine-Urea-Formaldehyde (MUF) and Melamine-Formaldehyde (MF) resins. It is the required choice for marine plywood, exterior construction panels, and high-durability decorative laminates where standard urea-formaldehyde fails under moisture exposure [1].

Halogen-Free Flame Retardants for Plastics

Leveraging its ~1,000 J/g endothermic sublimation profile, melamine (and its salts like melamine cyanurate) is the optimal choice for flame-retarding polyamides (PA6/PA66) and polyurethanes. It survives high-temperature extrusion processes that would degrade urea or dicyandiamide, achieving UL 94 V-0 ratings through gas-phase dilution and condensed-phase cooling[2].

Scalable Synthesis of g-C3N4

Due to its ~40% conversion yield, melamine is the preferred precursor for the bulk synthesis of g-C3N4 used in visible-light photocatalysis, water splitting, and environmental remediation. It provides a more economically viable and structurally ordered product compared to high-loss precursors like urea [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992)
Dry Powder, Liquid; Dry Powder; Water or Solvent Wet Solid; Liquid
Colorless to white solid; [ICSC] White powder; [MSDSonline]
Solid
COLOURLESS-TO-WHITE CRYSTALS.

Color/Form

Monoclinic prisms
Monoclinic colorless prisms or crystals
White, monoclinic crystals

XLogP3

-1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

126.06539422 Da

Monoisotopic Mass

126.06539422 Da

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Heavy Atom Count

9

Vapor Density

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.34 (Air= 1)

Density

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink
1.573 at 14 °C
1574 kg/m³

LogP

-1.37 (LogP)
log Kow = -1.37
-1.37
-1.14

Decomposition

DANGEROUS; WHEN HEATED TO DECOMP, EMITS HIGHLY TOXIC FUMES OF /NITROGEN OXIDES AND HYDROGEN CYANIDE/.

Appearance

Solid powder

Melting Point

653 °F (decomposes) (NTP, 1992)
354 °C
345 °C
No melting point; decomposes at >345Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N3GP2YSD88

Related CAS

25778-04-5
41583-09-9 (unspecified phosphate)
62572-83-2 (sulfate[1:1])
67797-68-6 (oxalate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 817 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 734 of 817 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 83 of 817 companies with hazard statement code(s):;
H361f (61.45%): Suspected of damaging fertility [Warning Reproductive toxicity];
H373 (13.25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

50 mmHg at 599 °F (NTP, 1992)
VP: 50 mm Hg at 315 °C
3.59X10-10 mm Hg at 20 °C (extrapolated)
Vapor pressure, Pa at 20Â °C: 6.7

Pictograms

Health Hazard

Health Hazard

Other CAS

108-78-1
5432-64-4

Absorption Distribution and Excretion

... A single oral dose of 0.025 mCi (0.38 mg) [14C]melamine /was administered/ to adult male Fischer 344 rats. Within the first 24 hr, 90% of the administered dose was excreted in the urine. Negligible radioactivity appeared in breath and feces. There was little difference in blood, liver or plasma concentrations of 14C, suggesting that melamine distributes in body water. The only organs showing radioactivity levels much higher than plasma were the kidney and bladder. The bladder level was by far the highest, a finding probably due either to back diffusion from urine or to contamination of bladder tissue with urine. Virtually no residual radioactivity was observed in tissues examined at 24 hr or later. The elimination-phase half-life calculated from plasma data, 2.7 hr, was in good agreement with the urinary-excretion half-life of 3.0 hr. The renal clearance of melamine was 2.5 mL/min.
... Following oral administration of 250 mg/kg melamine to rats, 50% of the mother compound was excreted with the urine within 6 hrs. ... Crystals found in the urine were composed of dimelamine monophosphate, amounting to nearly 20% of the administered dose. After feeding melamine to dogs, 60 - 86.5% of the mother compound was recovered in the urine within 24 hrs. ...
Doses of 2.4 g/kg cause diuresis & elimination of fine crystals of dimelamine monophosphate in urine.
After administration of a single oral dose of 0.38 mg (14)C-melamine to adult male Fischer 344/N rats, 90% of the administered dose was excreted in the urine within the first 24 hours. Negligible radioactivity was detected in exhaled air and feces; and radioactivity was concentrated in the kidney and bladder. Virtually no residual radioactivity was observed in tissue after 24 hours or more. Chromatography of the radioactivity found in plasma or urine indicated that melamine is not metabolized in rats.

Metabolism Metabolites

Toxicokinetic studies in rats given 14C-labelled cyromazine as single and repeated oral doses showed that the active substance is rapidly and almost completely absorbed from the gastrointestinal tract and distributed to all organs and tissues. ... Cyromazine was incompletely metabolized, essentially by methylation, hydroxylation or Ndealkylation. The major component present was cyromazine, which accounted for 71-72% of the radiolabel; a further 7% was attributable to melamine, 8-11% to hydroxy-cyromazine and methylcyromazine.
... A single oral dose of 0.025 mCi (0.38 mg) [14C]melamine /was administered/ to adult male Fischer 344 rats. ... Radioactivity in plasma or urine co-chromatographed with that of the dosing solution, indicating that melamine is not metabolized in the male Fischer 344 rat.
Crystalluria was due to excretion of dimelamine-monophosphate crystals.
Melamine is not metabolized and is rapidly eliminated via urine in a study with oral application to rats. (L1777)

Wikipedia

Melamine

Biological Half Life

... A single oral dose of 0.025 mCi (0.38 mg) [14C]melamine /was administered/ to adult male Fischer 344 rats. ... The elimination-phase half-life calculated from plasma data, 2.7 hr, was in good agreement with the urinary-excretion half-life of 3.0 hr. ...

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)
Plastics -> Polymer Type -> PUR
Plastics -> Flame retardants

Methods of Manufacturing

Melamine is produced from urea by a high or low pressure process in either one or two stages. In the low pressure route, the reaction is carried out in the vapour phase generally using an alumina catalyst. Urea forms isocyanic acid, which is converted first to cyanamide and then to melamine. In the high pressure process, carried out in the liquid phase without a catalyst, urea forms cyanuric acid which is reacted with ammonia to form melamine. Carbon dioxide and ammonia by-products are recycled to urea.
1) by heating urea and ammonia; the resulting mixture of isocyanic acid and ammonia reacts over a solid catalyst at about 400 °C to form melamine, 2) from cyanamide, dicyanamide or cyanuric chloride
Melamine can be synthesized from urea at 390 - 410 °C: ... The overall reaction is endothermic, requiring 649 kJ per mole of melamine starting with molten urea at 135 °C. The processes themselves may be subdivided into two categories: 1. noncatalytic, high-pressure (> or = to 8 MPa) processes, and 2. catalytic, low-pressure processes (ca 1 MPa). Each type includes three stages: synthesis; melamine recovery and purification; and off-gas treatment.

General Manufacturing Information

Asphalt Paving, Roofing, and Coating Materials Manufacturing
Wholesale and Retail Trade
Paint and Coating Manufacturing
Transportation Equipment Manufacturing
Adhesive Manufacturing
Printing Ink Manufacturing
Plastics Product Manufacturing
Custom Compounding of Purchased Resins
All Other Chemical Product and Preparation Manufacturing
Construction
Printing and Related Support Activities
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
1,3,5-Triazine-2,4,6-triamine: ACTIVE
IF MELAMINE IS REACTED WITH FORMALDEHYDE, TRIMETHYLOL MELAMINE... IS PRODUCED, FROM WHICH RESIN IS MADE BY POLYCONDENSATION. TRIMETHYLOLAMINE RESINS ARE USED IN PAPER & TEXTILE FINISHES, IN ADHESIVES & IN IMPREGNATION OF PLASTER OF PARIS BANDAGES TO SPEED UP CURING OF CAST.
MIXT OF PARTIALLY AMINOALKYLATED POLYACRYLAMIDE & UREA, THIOUREA, GUANIDINE, DICYANDIAMIDE, ANILINE, & MELAMINE WERE USED AS FLOCCULANTS FOR WASTEWATER SLUDGE TREATMENT. [NAGATSU H, CATIONIC POLYMER FLOCCULANTS FOR WASTE WATER TREATMENT; JAPAN KOKAI PATENT NO 77 61185 05/20/77 (KURITA WATER INDUSTRIES, LTD)]
SOX-CONTAINING GAS IS CONTACTED WITH AN AQ SUSPENSION OF MELAMINE CONTAINING AN OXIDATION INHIBITOR CAUSING THE FORMATION OF SOLID HYDRATED MELAMINE SULFITE & SOLID HYDRATE MELAMINE SULFATE. THE SOLIDS ARE SEPARATED & THE LIQ RECYCLED.
ALLIED CHEMICAL CORP CEASED PRODUCTION/OF MELAMINE/IN 1978
METHOD OF PURIFICATION; RECRYSTALLIZATION FROM WATER

Analytic Laboratory Methods

A GAS-LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF MELAMINE @ NANOGRAM LEVEL USING TRIFLUOROACETIC ACID AS SOLVENT & N-METHYL- N-TRIMETHYL SILYLTRIFLUORO- ACETAMIDE AS THE SILYLATION REAGENT IS DESCRIBED.
Absorption of s-Triazines by Montmorillonite As a Function of pH and Molecular Structure; A UV spectroscopic procedure to determine the amount of melamine adsorbed to clay sediments as a function of pH.
Melamine is difficult to characterize by traditional chemical methods. Purity specifications are usually based on differences obtained after subtracting determined impurity levels for moisture, ash, and alkali solubles. Instrumental analysis is possible using liquid chromatography and spectroscopic methods, although melamine tends to form complexes with the pH-control buffers used in liquid chromatography, leading to variability in the UV absorption observed at different pHs. Melamine can be precipitated for quantitative determination as the perchlorate or picrate salt
Method: AOAC 988.01; Procedure: liquid chromatographic method; Analyte: triamino-s-triazine; Matrix: fertilizer mixes; Detection Limit: not provided.

Clinical Laboratory Methods

A triple quadrupole liquid chromatography tandem mass spectrometry method is presented for the quantitative determination and confirmation of melamine residues in catfish. Catfish tissue was extracted with 50:50 acetonitrile:water and 1 N hydrochloric acid and cleaned-up using Oasis MCX solid phase extraction cartridges. Extracts were analyzed by LC-MS-MS with HILIC chromatography and electrospray ionization in positive ion mode. The precursor ion for melamine is m/z 127. Two product ion transitions were monitored at m/z 85 and 68 for quantification and confirmation. Catfish tissue was fortified at 10, 25, 50, 100, and 500 ng/g (ppb). The average recovery of melamine from fortified samples (n = 17) was 76.3% with an RSD of 14.3%.
A METHOD IS DESCRIBED FOR DETERMINING THE URINE & BLOOD MELAMINE CONTENT, USING THE SENSITIVE & SPECIFIC REACTION OF FORMATION OF MELAMINE CYANURATE. THE METHOD CAN DETECT 0.01 MG/ML MELAMINE.

Storage Conditions

Store in tightly closed containers in a cool, well vented area away form strong oxidizers and strong acids. Where possible, automatically pump liquid from drums or other storage containers to process containers. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA standard 1910.1045.

Interactions

The major pet food recall associated with acute renal failure in dogs and cats focused initially on melamine as the suspect toxicant. In the course of the investigation, cyanuric acid was identified in addition to melamine in the offending food. The purpose of this study was to characterize the toxicity potential of melamine, cyanuric acid, and a combination of melamine and cyanuric acid in cats. In this pilot study, melamine was added to the diet of 2 cats at 0.5% and 1%, respectively. Cyanuric acid was added to the diet of 1 cat at increasing doses of 0.2%, 0.5%, and 1% over the course of 10 days. Melamine and cyanuric acid were administered together at 0%, 0.2%, 0.5%, and 1% to 1 cat per dose group. No effect on renal function was observed in cats fed with melamine or cyanuric acid alone. Cats dosed with a combination were euthanized at 48 hours after dosing because of acute renal failure. Urine and touch impressions of kidneys from all cats dosed with the combination revealed the presence of fan-shaped, birefringent crystals. Histopathologic findings were limited to the kidneys and included crystals primarily within tubules of the distal nephron, severe renal interstitial edema, and hemorrhage at the corticomedullary junction. The kidneys contained estimated melamine concentrations of 496 to 734 mg/kg wet weight and estimated cyanuric acid concentrations of 487 to 690 mg/kg wet weight. The results demonstrate that the combination of melamine and cyanuric acid is responsible for acute renal failure in cats.
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